[5-(3-bromo-5-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid
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Overview
Description
[5-(3-bromo-5-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid: is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-bromo-5-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid typically involves the following steps:
Bromination: The starting material, 3-ethoxy-4-methoxyphenyl, undergoes bromination using bromine in the presence of a suitable catalyst to introduce the bromo group.
Tetrazole Formation: The brominated intermediate is then reacted with sodium azide under acidic conditions to form the tetrazole ring.
Acetic Acid Introduction: The tetrazole derivative is further reacted with chloroacetic acid in the presence of a base to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom.
Substitution: The bromo group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products include the corresponding aldehydes or carboxylic acids.
Reduction: The major product is the de-brominated derivative.
Substitution: Various substituted tetrazole derivatives are formed.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It is used in the synthesis of polymers and advanced materials.
Biology and Medicine
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry
Agriculture: The compound can be used in the development of agrochemicals such as herbicides and pesticides.
Electronics: It is used in the fabrication of electronic components due to its stability and electronic properties.
Mechanism of Action
The mechanism of action of [5-(3-bromo-5-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. This binding can inhibit or activate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- [5-(3-bromo-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid
- [5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid
- [5-(3-bromo-5-ethoxyphenyl)-2H-tetrazol-2-yl]acetic acid
Uniqueness
The presence of both the bromo and ethoxy groups in [5-(3-bromo-5-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid provides unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity, binding affinity, and overall bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13BrN4O4 |
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Molecular Weight |
357.16 g/mol |
IUPAC Name |
2-[5-(3-bromo-5-ethoxy-4-methoxyphenyl)tetrazol-2-yl]acetic acid |
InChI |
InChI=1S/C12H13BrN4O4/c1-3-21-9-5-7(4-8(13)11(9)20-2)12-14-16-17(15-12)6-10(18)19/h4-5H,3,6H2,1-2H3,(H,18,19) |
InChI Key |
RLQAQRKJHIBVDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=NN(N=N2)CC(=O)O)Br)OC |
Origin of Product |
United States |
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